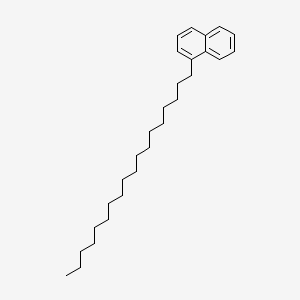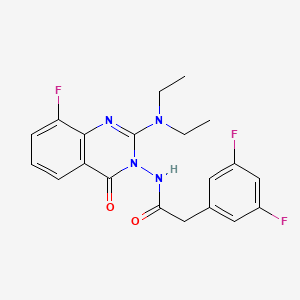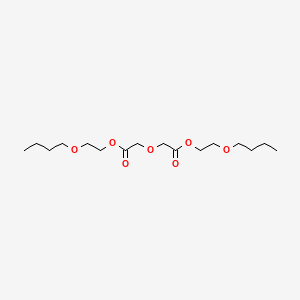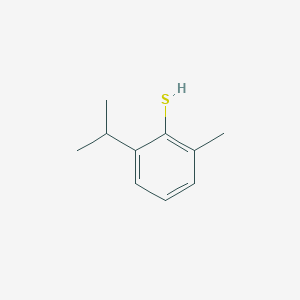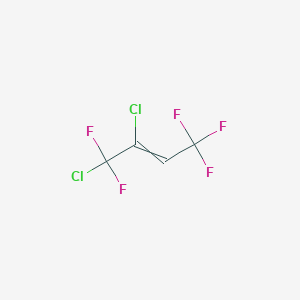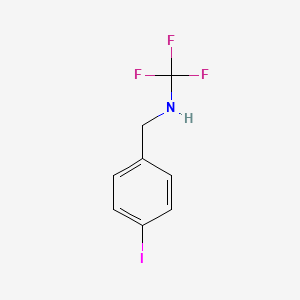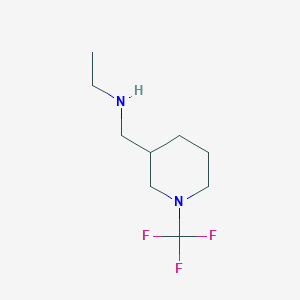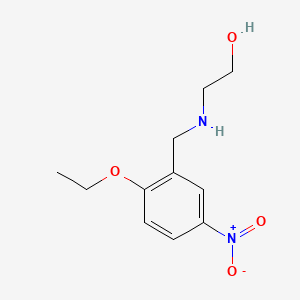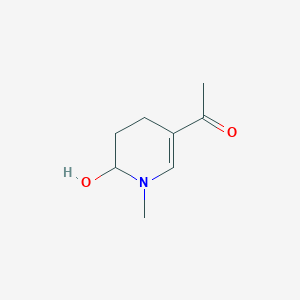
2-Chloroethyl 4-(trichloromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 4-(trichloromethyl)benzoate is an organic compound with the molecular formula C10H8Cl4O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-chloroethyl group and the methyl group is substituted with a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 4-(trichloromethyl)benzoate typically involves the esterification of 4-(trichloromethyl)benzoic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 4-(trichloromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 4-(trichloromethyl)benzoic acid and 2-chloroethanol.
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chloroethyl group.
Hydrolysis: The primary products are 4-(trichloromethyl)benzoic acid and 2-chloroethanol.
Oxidation: The major product is 4-(trichloromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
2-Chloroethyl 4-(trichloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 4-(trichloromethyl)benzoate involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or protein modification. The trichloromethyl group can undergo metabolic transformations, potentially leading to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl benzoate: Similar structure but lacks the trichloromethyl group.
4-(Trichloromethyl)benzoic acid: Similar structure but lacks the chloroethyl ester group.
2,2,2-Trichloroethyl chloroformate: Contains a trichloromethyl group but has different functional groups.
Uniqueness
2-Chloroethyl 4-(trichloromethyl)benzoate is unique due to the presence of both the chloroethyl and trichloromethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
63980-12-1 |
|---|---|
Fórmula molecular |
C10H8Cl4O2 |
Peso molecular |
302.0 g/mol |
Nombre IUPAC |
2-chloroethyl 4-(trichloromethyl)benzoate |
InChI |
InChI=1S/C10H8Cl4O2/c11-5-6-16-9(15)7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2 |
Clave InChI |
FYQVQCVGCOEMQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCCl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


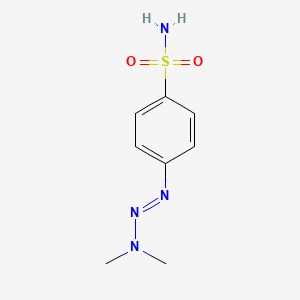
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
